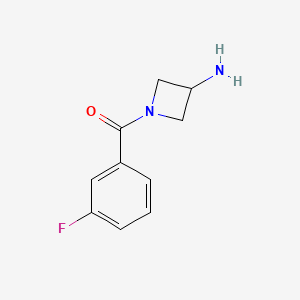![molecular formula C9H9F3O2S B1469146 4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol CAS No. 1339453-39-2](/img/structure/B1469146.png)
4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol
Vue d'ensemble
Description
“4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol” is a compound with the molecular formula C9H9F3O2S . It contains a phenol group (an aromatic ring with a hydroxyl group), a sulfanyl group (a sulfur atom bonded to a hydrogen atom), and a trifluoro-2-hydroxypropyl group (a three-carbon chain with three fluorine atoms attached to the terminal carbon and a hydroxyl group attached to the middle carbon).
Applications De Recherche Scientifique
Antimicrobial Activities
Research on derivatives of 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, similar to 4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol, has shown significant antibacterial and antifungal activities. These compounds are effective against S. aureus and E. coli bacteria and A. niger fungi (Hussain, Sharma, & Amir, 2008).
Potential Antimelanoma Agent
4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a compound structurally related to this compound, has been studied as a potential bifunctional antimelanoma agent. This compound, bearing both a tyrosinase-activatable phenolic moiety and a GSH-reactive alpha, beta-unsaturated carbonyl group, exhibited significant cytotoxic activity against B16F1 murine melanoma cells (Ruzza et al., 2009).
Antibacterial, Antifungal, and Cytotoxic Activity
Sulfonamide-derived new ligands and their transition metal complexes, which include a structure similar to this compound, were synthesized and exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. They also showed cytotoxic activity (Chohan & Shad, 2011).
Electrochemical Applications
A study identified products formed by electrolysis of Reactive Black 5 (RB5), including 4-((2-hydroxyethyl)sulfonyl)phenol and similar compounds. These findings are relevant to understanding chemical reactions in electrolysis processes and their environmental impact (Elizalde-González et al., 2012).
Metal-Free Regiocontrolled Dehydrogenative C-H/C-H Cross-Coupling
A metal-free approach was developed for regiocontrolled dehydrogenative C-H/C-H cross-coupling of aryl sulfoxides with phenols. This process is significant in organic synthesis, producing biaryl products with hydroxy and sulfanyl groups, useful as synthetic intermediates (Yanagi et al., 2016).
Recyclable Catalyst for Silylation of Hydroxyl Groups
Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester was used as a recyclable catalyst for the silylation of hydroxyl groups, showcasing its application in the transformation of alcohols and phenolic hydroxyl groups into silyl ethers (Farid, Dariush, & Khodabakhsh, 2011).
Propriétés
IUPAC Name |
4-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2S/c10-9(11,12)8(14)5-15-7-3-1-6(13)2-4-7/h1-4,8,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOQDPGXRXIQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469063.png)

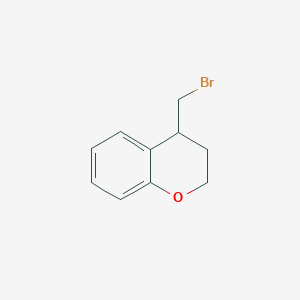

![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)

![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469072.png)

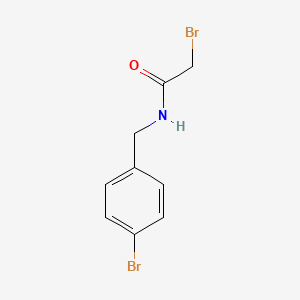

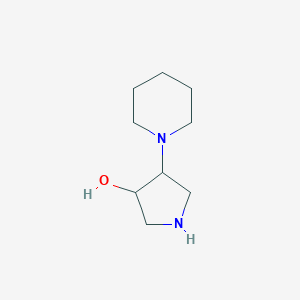
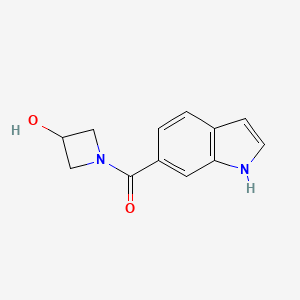
![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)
